1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Overview
Description
1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea typically involves the reaction of 3-butoxybenzoyl chloride with thiosemicarbazide to form the intermediate 5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3-methoxyphenyl isocyanate to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential use in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea can be compared with other thiadiazole derivatives, such as:
5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-amine: This compound shares a similar structure but lacks the urea moiety, which may result in different biological activities.
1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both butoxy and methoxy groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-3-4-11-27-17-10-5-7-14(12-17)18-23-24-20(28-18)22-19(25)21-15-8-6-9-16(13-15)26-2/h5-10,12-13H,3-4,11H2,1-2H3,(H2,21,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDZYGBANSJGMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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